1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Description
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound characterized by the presence of both nitrophenyl and phenylprop-2-enyl groups attached to a piperazine ring
Properties
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-25(27)22-13-5-4-11-21(22)12-7-15-24-18-16-23(17-19-24)14-6-10-20-8-2-1-3-9-20/h1-13H,14-19H2/b10-6+,12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGYNZQRBTVEKK-QXZILWSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves a multi-step process. One common method includes the following steps:
Preparation of the nitrophenylprop-2-enyl intermediate: This can be achieved through a Claisen-Schmidt condensation reaction between 2-nitrobenzaldehyde and an appropriate acetophenone derivative in the presence of a base such as potassium hydroxide.
Formation of the piperazine derivative: The intermediate is then reacted with piperazine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylprop-2-enyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-[(E)-3-(4-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-(4-methylphenyl)prop-2-enyl]piperazine
Uniqueness: 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the specific positioning of the nitrophenyl and phenylprop-2-enyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
